(1-Methylcyclopentyl)methanamine hydrochloride
Description
(1-Methylcyclopentyl)methanamine hydrochloride is a cycloaliphatic amine salt characterized by a cyclopentane ring substituted with a methyl group and an aminomethyl side chain, protonated as a hydrochloride salt. This compound is primarily utilized in pharmaceutical research, organic synthesis, and material science due to its structural rigidity and solubility in polar solvents. Key synonyms include cyclopentylmethanamine hydrochloride and cyclopentanemethylamine hydrochloride .
Properties
IUPAC Name |
(1-methylcyclopentyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(6-8)4-2-3-5-7;/h2-6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHREEAGZNSGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketone-Based Reductive Amination
A cyclopentyl ketone, such as (1-methylcyclopentyl)methanone, reacts with methylamine in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred due to its selectivity for imine reduction over competing carbonyl reduction. The reaction proceeds in dichloroethane (DCE) or tetrahydrofuran (THF) under mildly acidic conditions (pH 4–5), achieving yields of 70–85% for analogous aliphatic amines.
- Combine (1-methylcyclopentyl)methanone (1 equiv.) and methylamine (1.2 equiv.) in DCE.
- Add NaBH(OAc)₃ (1.5 equiv.) and stir at 25°C for 12–24 hours.
- Quench with aqueous NaOH, extract with DCM, and precipitate the amine hydrochloride using HCl gas.
Aldehyde-Based Approaches
For substrates where ketones are inaccessible, aldehydes such as (1-methylcyclopentyl)methanal may be used. However, aldehydes are prone to over-alkylation, necessitating stepwise imine formation and reduction. Sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C minimizes side reactions, though yields are typically lower (50–65%).
Nucleophilic Substitution of Cyclopentylmethyl Halides
Primary amines can be synthesized via SN2 displacement of halides. (1-Methylcyclopentyl)methyl chloride or bromide reacts with ammonia or methylamine under basic conditions.
Ammonia Alkylation
In a patented method, a cyclopentylmethyl halide is treated with aqueous ammonia in tetrahydrofuran (THF) at 60°C for 24 hours. The crude amine is then purified via acid-base extraction and converted to the hydrochloride salt with HCl. Yields for similar substrates range from 45–60%, with challenges arising from steric hindrance around the cyclopentyl group.
Optimization Insight :
- Solvent : THF improves solubility of the bulky alkyl halide.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.
Reduction of Nitriles and Amides
Nitrile Reduction
(1-Methylcyclopentyl)methanenitrile is reduced to the primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous ether. Subsequent methylation with formaldehyde and reductive amination yields the tertiary amine, which is protonated to form the hydrochloride.
Limitations :
- Requires high-pressure conditions for nitrile synthesis.
- Over-reduction to secondary amines may occur without careful stoichiometric control.
Amide Reduction
Primary amides, such as (1-methylcyclopentyl)methanamide, are reduced with LiAlH₄ in refluxing THF. This method avoids intermediate imine formation but is less atom-economical due to the need for amide precursors.
Intramolecular Cyclization Strategies
Cyclopentane Ring Formation
A patent by US20140206867A1 describes a multi-step synthesis starting from acyclic precursors:
- Cyclization : A trihydroxy intermediate is treated with HCl and methanol to form a cyclopentanol derivative.
- Oxidation : The alcohol is oxidized to a ketone using Jones reagent.
- Reductive Amination : The ketone is reacted with methylamine and NaBH₃CN to yield the target amine.
Key Advantages :
- High purity (>95%) due to controlled ring formation.
- Scalable for industrial production.
Catalytic Amination and Green Chemistry Approaches
Hydrogenation of Enamines
Palladium or nickel catalysts enable the direct amination of cyclopentene derivatives. For example, (1-methylcyclopentyl)methanol is dehydrogenated to an enol ether, which undergoes catalytic amination with NH₃/H₂ under high pressure.
Biocatalytic Methods
Imine reductases (IREDs) have been explored for asymmetric amine synthesis, though applications to bulky cyclopentyl substrates remain experimental.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 70–85 | 90–95 | High | Moderate |
| Nucleophilic Substitution | 45–60 | 80–88 | Moderate | Low |
| Nitrile Reduction | 50–65 | 85–90 | Low | High |
| Intramolecular Cyclization | 75–82 | 95–99 | High | High |
Chemical Reactions Analysis
Types of Reactions: (1-Methylcyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, (1-Methylcyclopentyl)methanamine hydrochloride serves as a crucial building block for the development of more complex molecules. It is involved in:
- Development of New Reactions : The compound is utilized in exploring novel chemical reactions and methodologies.
- Precursor for Drug Synthesis : It acts as an intermediate in synthesizing various biologically active compounds.
Biology
The compound is employed in biological research to investigate the effects of amine derivatives on biological systems. Specific applications include:
- Study of Biological Activity : It is used to synthesize biologically active molecules, facilitating research into their mechanisms of action.
- Ligand Interaction Studies : The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity .
Medicine
In medicinal chemistry, this compound has several applications:
- Drug Development : It serves as an intermediate for synthesizing drugs targeting various diseases.
- Pharmacological Studies : Research is ongoing to explore its potential therapeutic effects, particularly in neuropharmacology and psychiatry .
Industrial Applications
The compound finds utility in various industrial processes:
- Production of Specialty Chemicals : It is used in manufacturing specialty chemicals that require specific amine functionalities.
- Formulation of Coatings and Adhesives : Its properties are exploited in developing certain types of coatings and adhesives, enhancing their performance characteristics.
Case Studies
Recent studies highlight the biological activity and therapeutic potential of this compound:
- Behavioral Effects Study : A study demonstrated that administration of this compound improved depressive symptoms in animal models, indicating potential antidepressant properties.
- Neuroprotective Studies : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (1-Methylcyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-Based Analogs
a. (1-Methylcyclopropyl)methanamine Hydrochloride
- Structure: Cyclopropane ring with methyl and aminomethyl groups.
- Molecular Weight : 121.61 g/mol vs. 149.64 g/mol for the cyclopentane analog.
- Lower thermal stability due to cyclopropane’s inherent instability compared to cyclopentane .
b. [1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride
- Structure: Cyclopropane with trifluoromethyl and aminomethyl groups.
- Molecular Weight : 175.58 g/mol.
- Key Differences: The electron-withdrawing trifluoromethyl group increases acidity of the amine (pKa ~6.5 vs. ~9.5 for the parent compound). Enhanced lipophilicity (LogP ~1.8) compared to non-fluorinated analogs, making it suitable for blood-brain barrier penetration studies .
Aromatic Substituted Analogs
a. (1-(3-Chlorophenyl)cyclopropyl)methanamine Hydrochloride
- Structure : Cyclopropane fused to a 3-chlorophenyl ring.
- Molecular Weight : 181.66 g/mol.
- Key Differences :
b. [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
- Structure: Thiazole ring with 4-chlorophenyl and aminomethyl groups.
- Molecular Weight : 261.17 g/mol.
- Key Differences :
Cyclohexane and Larger Ring Analogs
a. Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Analogs
Biological Activity
(1-Methylcyclopentyl)methanamine hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by its unique cyclopentyl structure with a methyl group at the 1-position. This structural feature influences its reactivity and interaction with biological targets. The compound is synthesized by reacting (1-Methylcyclopentyl)methanamine with hydrochloric acid, typically under controlled conditions to ensure high purity and yield.
The biological activity of this compound primarily involves its role as a ligand that interacts with specific receptors or enzymes in biological systems. This interaction can modulate the activity of these targets, leading to various physiological effects. The exact pathways through which this compound operates are still under investigation, but it is believed to influence signaling pathways relevant to cellular function and disease processes.
Biological Activity Overview
The compound has been studied for its potential therapeutic applications, particularly in the context of proliferative disorders such as cancer. Research indicates that it may serve as an inhibitor or degrader of certain biological activities, including those mediated by proteins like BCDIN3D, which is involved in RNA methylation processes .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiproliferative | Potential use in inhibiting cancer cell growth through modulation of signaling pathways. |
| Enzyme Inhibition | Acts on specific enzymes, potentially altering their activity related to disease processes. |
| Ligand Binding | Interacts with receptors influencing various biological responses. |
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Cancer Research : In vitro studies have shown that compounds similar to this compound can inhibit the activity of BCDIN3D, thereby affecting the methylation status of certain RNAs involved in tumor suppression . This suggests a potential avenue for developing novel cancer therapies.
- Pharmacological Studies : A study demonstrated that derivatives of this compound could modulate neurotransmitter systems, indicating possible applications in neuropharmacology .
- Synthesis of Biologically Active Molecules : The compound serves as a precursor in synthesizing more complex molecules with desired biological activities, showcasing its versatility in medicinal chemistry.
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (1-Methylcyclopentyl)methanamine HCl | Cyclopentyl structure with methyl group | Distinct reactivity profile |
| Cyclopentylamine hydrochloride | Cyclopentyl structure | Less selective binding properties |
| (1-Methylcyclohexyl)methanamine HCl | Cyclohexyl structure with methyl group | Broader spectrum of activity |
Q & A
Q. What are the key synthetic routes for (1-Methylcyclopentyl)methanamine hydrochloride?
The synthesis typically involves cyclopropane ring formation via [1,3]-dipolar cycloaddition or alkylation of methylcyclopentane derivatives with amine precursors. A common method includes reacting 1-methylcyclopentylmagnesium bromide with nitriles or imines, followed by hydrolysis and salt formation with HCl. Reaction optimization requires inert conditions (argon/nitrogen atmosphere) and catalysts like palladium or nickel .
Q. How is the structural integrity of this compound confirmed?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Identifies methylcyclopentyl and methanamine moieties (e.g., δ ~2.5 ppm for CH₂NH₂).
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 147.2 (free base) and 183.7 (hydrochloride).
- FT-IR : N-H stretching (~3200 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Q. What solvents and reaction conditions are optimal for recrystallization?
Recrystallization is achieved using ethanol-water mixtures (3:1 v/v) under reduced pressure. Cooling to 0–5°C minimizes impurity incorporation. Purity (>95%) is verified via HPLC with a C18 column (acetonitrile:0.1% TFA in H₂O gradient) .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing side-product formation?
- Catalyst optimization : Use Pd/C or Raney nickel for selective hydrogenation of intermediates.
- Temperature control : Maintain 40–60°C during cyclopropane ring closure to prevent thermal decomposition.
- By-product analysis : GC-MS identifies common impurities (e.g., dimeric amines), which are suppressed by excess HCl during salt formation .
Q. What strategies resolve contradictions in biological activity data across assays?
Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from solubility differences or off-target effects. Methodological approaches include:
Q. How does stereochemistry influence the compound’s pharmacological profile?
The methylcyclopentyl group’s stereochemistry (cis vs. trans) affects receptor binding. For example:
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships?
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism).
- Bootstrap resampling : Assess confidence intervals for EC₅₀ values.
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates .
Q. How should researchers handle discrepancies in spectroscopic data during structure elucidation?
- Cross-validation : Compare NMR shifts with DFT-calculated spectra (Gaussian software).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., methylcyclopentyl protons).
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
Applications in Medicinal Chemistry
Q. What in vitro models are suitable for evaluating neuroactive properties?
- Primary neuronal cultures : Measure calcium flux (Fluo-4 AM) or neurotransmitter release (HPLC-ECD).
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]GABA for GABAₐ receptor studies).
- Patch-clamp electrophysiology : Assess ion channel modulation in HEK293 cells expressing hERG channels .
Q. How is metabolic stability assessed for preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
